molecular formula C11H11BrO2 B1465316 3-Bromo-2-cyclopropylmethoxy-benzaldehyde CAS No. 1009091-92-2

3-Bromo-2-cyclopropylmethoxy-benzaldehyde

Cat. No.: B1465316
CAS No.: 1009091-92-2
M. Wt: 255.11 g/mol
InChI Key: MWRVKKDWERLOML-UHFFFAOYSA-N
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Description

“3-Bromo-2-cyclopropylmethoxy-benzaldehyde” is a chemical compound with the molecular formula C11H11BrO2 . It has a molecular weight of 255.11 .

Scientific Research Applications

Photolabile Protecting Group for Aldehydes and Ketones

Bhc-diol, a compound closely related to benzaldehydes, has been used under simulated physiological conditions as a photoremovable protecting group for aldehydes and ketones. This demonstrates the potential for specific benzaldehyde derivatives to be used in light-sensitive applications, potentially including the synthesis or modification of complex organic molecules (Lu et al., 2003).

Synthesis of 2-Aryl-1,2-Dihydrophthalazines

The reaction of 2-(bromomethyl)benzaldehydes with arylhydrazines, employing K2CO3 as a base and FeCl3 as a catalyst, yields 2-aryl-1,2-dihydrophthalazines. This process highlights the utility of bromomethylated benzaldehydes in synthesizing heterocyclic compounds, suggesting a similar utility for the specified compound in synthesizing novel organic structures (Aljaar et al., 2013).

Catalytic and Green Chemistry Applications

A study on the use of ionic liquids as solvents and catalysts for the Knoevenagel condensation between benzaldehyde and malononitrile points to innovative uses of benzaldehyde derivatives in green chemistry and catalysis. These findings suggest that compounds like 3-Bromo-2-cyclopropylmethoxy-benzaldehyde could find applications in environmentally friendly synthesis processes (Verdía et al., 2017).

Synthesis of Substituted Benzaldehydes

Research into the selective ortho-bromination of substituted benzaldoximes leading to the synthesis of substituted 2-bromobenzaldehydes demonstrates the strategic manipulation of benzaldehyde compounds to achieve specific electronic and structural properties, potentially relevant to the synthesis or modification of this compound for targeted applications (Dubost et al., 2011).

Properties

IUPAC Name

3-bromo-2-(cyclopropylmethoxy)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrO2/c12-10-3-1-2-9(6-13)11(10)14-7-8-4-5-8/h1-3,6,8H,4-5,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWRVKKDWERLOML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1COC2=C(C=CC=C2Br)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

300 mg (1.49 mmol) 2-Bromo-3-hydroxy-benzaldehyde, 302 mg (2.24 mmol) (bromomethyl)cyclopropane and 412 mg (2.99 mmol) K2CO3 in 3 mL DMF are stirred at 80° C. over night. Afterwards the reaction mixture is diluted with water and extracted with EtOAc. The organic layer is separated and dried over Na2SO4, filtered and the solvent is removed in vacuo.
Quantity
300 mg
Type
reactant
Reaction Step One
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302 mg
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reactant
Reaction Step One
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Quantity
412 mg
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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